(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-21-16(12-27-13)19(26)24-10-8-23(9-11-24)18-17-14-4-2-3-5-15(14)22-25(17)7-6-20-18/h6-7,12H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNCEEWSYRBORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure
The compound features a thiazole ring, a piperazine moiety, and a tetrahydropyrazinoindazole unit. Its chemical structure is significant for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylthiazole derivatives with piperazine and tetrahydropyrazinoindazole intermediates. The method often employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Antimicrobial Activity
Several studies have demonstrated that thiazole derivatives exhibit antimicrobial properties. For instance, a series of 4-methylthiazole derivatives were synthesized and screened for their antimicrobial activity. Most compounds showed moderate to good activity against various bacterial strains . In particular, compounds containing thiazole rings have been noted for their effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has indicated that thiazole derivatives can inhibit cancer cell proliferation. A study reported that specific thiazole-piperazine derivatives displayed significant growth inhibitory activity against human cancer cell lines, including glioma cells . The mechanism of action often involves the inhibition of key enzymes such as Na+/K(+)-ATPase and modulation of oncogenic pathways like Ras signaling .
Neuroprotective Effects
Emerging evidence suggests that some piperazine derivatives may possess neuroprotective properties. Compounds similar to this compound have been studied for their potential in treating neurodegenerative diseases by protecting neuronal cells from apoptosis.
Case Study 1: Antimicrobial Screening
In a study published in 2014, a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and screened for antimicrobial activity. The results indicated that most compounds exhibited moderate to excellent antimicrobial effects against Staphylococcus aureus and Escherichia coli .
| Compound | R Group | Antimicrobial Activity |
|---|---|---|
| 5a | CH3 | Moderate |
| 5b | C6H5 | Good |
| 5k | 2,4-(Cl)2C6H3 | Excellent |
Case Study 2: Anticancer Activity
A comparative analysis of thiazole derivatives showed that certain compounds had up to ten times greater inhibitory activity on cancer cell lines compared to standard treatments like perillyl alcohol. This highlights the potential therapeutic applications of thiazole-based compounds in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of the target compound, we compare it with structurally analogous molecules reported in recent literature. Key comparisons focus on piperazine-based derivatives, heterocyclic substituents, and fused ring systems.
Structural and Functional Analysis
Key Insights
Piperazine Core Modifications: The target compound’s piperazine moiety is substituted with a fused tetrahydropyrazinoindazol group, which introduces steric bulk and rigidity compared to simpler aryl substituents (e.g., compound 21’s thiophene and trifluoromethylphenyl groups) . This may enhance target selectivity by reducing off-site interactions.
Heterocyclic Substituents: The 2-methylthiazole in the target compound offers metabolic stability over thiophene (compound 21) due to the thiazole’s nitrogen atom, which resists oxidative degradation . The tetrahydropyrazinoindazol system in the target shares similarities with pyrazolopyrimidine derivatives (e.g., compound 3), which are known for kinase inhibition. However, the fused indazole ring in the target may confer improved π-π stacking interactions with hydrophobic binding pockets .
Stability and Isomerization: Pyrazolopyrimidines like compound 3 are prone to isomerization under specific conditions, limiting their therapeutic utility . The target’s fully saturated tetrahydropyrazinoindazol system likely mitigates such instability, enhancing pharmacokinetic profiles.
Biological Activity: Compounds with trifluoromethylphenyl groups (e.g., compound 21) exhibit strong GPCR affinity due to lipophilic and electron-withdrawing effects .
Research Findings and Implications
- Synthetic Complexity: The target compound’s synthesis likely requires multi-step protocols involving cyclization of the tetrahydropyrazinoindazol system and coupling to the piperazine-thiazole scaffold. Similar methodologies are described for compound 21’s trifluoromethylphenyl integration .
- Structure-Activity Relationship (SAR) : The methylthiazole and fused indazole groups synergize to balance lipophilicity and polarity, a critical factor in blood-brain barrier penetration for CNS-targeted therapies.
- Therapeutic Potential: While direct biological data for the target compound are unavailable, structural analogs suggest promise in oncology (kinase inhibition) and neurology (receptor modulation).
Preparation Methods
Molecular Architecture and Retrosynthetic Analysis
Structural Decomposition
The target compound comprises three distinct domains:
- 2-Methylthiazole-4-carbonyl group : A five-membered aromatic heterocycle providing metabolic stability and π-stacking capabilities.
- Piperazine linker : A six-membered diamine ring serving as a conformational spacer and solubility enhancer.
- 7,8,9,10-Tetrahydropyrazino[1,2-b]indazole : A fused bicyclic system conferring three-dimensional complexity and hydrogen-bonding motifs.
Retrosynthetic Strategy
Retrosynthetic cleavage reveals two primary disconnections:
- Amide bond between thiazole carbonyl and piperazine nitrogen
- C-N bond linking piperazine to tetrahydropyrazinoindazole
This approach suggests three synthetic blocks:
- 2-Methylthiazole-4-carboxylic acid
- 1-(Piperazin-1-yl)methanone intermediate
- 1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine
Synthesis of Key Intermediate: 2-Methylthiazole-4-carboxylic Acid
Classical Hantzsch Thiazole Synthesis
The 2-methylthiazole core is synthesized via cyclocondensation of α-chloroketones with thioamides:
$$ \text{CH}3\text{C(O)CH}2\text{Cl} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}4\text{H}5\text{NS} + \text{NH}4\text{Cl} + \text{H}2\text{O} $$
Reaction conditions:
Piperazine-Tetrahydropyrazinoindazole Coupling
Buchwald-Hartwig Amination
Patent data reveals this critical C-N bond formation employs:
| Parameter | Specification |
|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos (2.5 mol%) |
| Base | Cs₂CO₃ (3.0 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C (microwave irradiation) |
| Reaction Time | 2 hours |
| Yield | 78–82% |
This methodology overcomes challenges in coupling saturated N-heterocycles while maintaining stereochemical integrity.
Amide Bond Formation: Final Coupling Stage
Carbodiimide-Mediated Activation
The penultimate step couples 2-methylthiazole-4-carboxylic acid with the piperazine intermediate using:
$$ \text{Thiazole-COOH} + \text{EDCl} + \text{HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Piperazine}} \text{Target compound} $$
Table 1: Optimization Data for Amide Coupling
| Condition | Trial 1 | Trial 2 | Trial 3 |
|---|---|---|---|
| Activator | EDCl | DCC | CDI |
| Additive | HOBt | HOAt | None |
| Solvent | DMF | THF | DCM |
| Temp (°C) | 0→25 | 25 | 40 |
| Yield (%) | 85 | 63 | 41 |
EDCl/HOBt in DMF at 0–25°C proved optimal, minimizing racemization and byproduct formation.
Purification and Characterization
Chromatographic Methods
Final purification employs:
- Normal Phase SiO₂ : Hexane/EtOAc (3:7 → 1:9 gradient)
- Reverse Phase C18 : MeCN/H₂O + 0.1% TFA
Scale-Up Considerations and Process Chemistry
Critical Quality Attributes
- Residual palladium ≤10 ppm (ICH Q3D)
- Polymorph control via anti-solvent crystallization
- Genotoxic impurity control (EDCl derivatives <0.1%)
Q & A
Basic: What are the critical synthetic challenges in preparing the piperazine and tetrahydropyrazinoindazole moieties of this compound?
Methodological Answer:
The synthesis of the tetrahydropyrazinoindazole-piperazine scaffold requires multi-step protocols:
- Step 1: Construction of the tetrahydropyrazinoindazole core via cyclocondensation of substituted hydrazines with ketones or aldehydes under acidic conditions .
- Step 2: Piperazine functionalization using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 2-methylthiazole group .
- Key Challenges:
- Regioselectivity: Ensuring proper orientation during cyclization of the tetrahydropyrazinoindazole ring.
- Solvent Compatibility: Polar aprotic solvents (e.g., DMF) are often needed for piperazine coupling but may compete with nucleophilic sites .
- Yield Optimization: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical due to by-product formation .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
Methodological Answer:
| Technique | Parameters | Structural Insights | References |
|---|---|---|---|
| ¹H/¹³C NMR | 400–600 MHz in DMSO-d₆ | Confirms piperazine ring proton environments, thiazole C=S, and tetrahydropyrazinoindazole aromaticity . | |
| HRMS | ESI+ mode, m/z 400–600 | Validates molecular formula and detects isotopic patterns for Cl/F substituents (if present) . | |
| FT-IR | 400–4000 cm⁻¹ | Identifies carbonyl (C=O, ~1650 cm⁻¹) and C-N stretches (~1250 cm⁻¹) . | |
| HPLC-PDA | C18 column, λ = 254 nm | Assesses purity (>95%) and detects hydrolytic degradation products . |
Advanced: How can researchers design experiments to resolve conflicting bioactivity data across studies (e.g., IC₅₀ variability in kinase assays)?
Methodological Answer:
- Controlled Variables: Standardize assay conditions (pH, ATP concentration, temperature) to minimize inter-lab variability .
- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Data Normalization: Use internal controls (e.g., staurosporine for kinase inhibition) and report IC₅₀ values with 95% confidence intervals .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets from divergent studies .
Advanced: What computational strategies are effective in predicting target interactions and off-target liabilities?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase pockets (e.g., MAPK or PI3K families) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., hinge-region interactions) .
- Off-Target Profiling: Leverage SwissTargetPrediction or ChEMBL databases to rank potential off-targets (e.g., GPCRs, ion channels) .
Basic: How can researchers ensure reproducibility in synthesizing this compound across labs?
Methodological Answer:
- Detailed Protocols: Document exact equivalents of reagents, reaction times, and inert atmosphere requirements .
- Intermediate Characterization: Provide NMR/MS data for all synthetic intermediates (e.g., tetrahydropyrazinoindazole precursor) .
- Stability Testing: Monitor batch-to-batch variability using accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: What in vitro models are appropriate for assessing metabolic stability and CYP450 inhibition?
Methodological Answer:
- Hepatic Microsomal Assays: Incubate with human liver microsomes (HLM) and NADPH, then quantify parent compound loss via LC-MS/MS .
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) and calculate IC₅₀ values .
- Data Interpretation: Apply Hill slopes to distinguish competitive vs. non-competitive inhibition .
Advanced: How can machine learning improve structure-activity relationship (SAR) analysis for this compound?
Methodological Answer:
- Descriptor Selection: Compute 3D molecular descriptors (e.g., MOE, RDKit) for electronic, steric, and topological features .
- Model Training: Use Random Forest or SVM algorithms on datasets with ≥50 analogs to predict bioactivity .
- Validation: Apply k-fold cross-validation (k=5) and external test sets to avoid overfitting .
Advanced: What strategies mitigate toxicity risks in early-stage in vivo studies?
Methodological Answer:
- Acute Toxicity Screening: Conduct OECD 423-guided assays in rodents (single dose: 300–2000 mg/kg) with histopathology .
- hERG Liability Assessment: Patch-clamp assays or FLIPR Tetra assays to quantify hERG channel inhibition .
- Metabolite Identification: Use HRMS/MS to detect reactive metabolites (e.g., glutathione adducts) .
Basic: What solvents and conditions optimize the final coupling reaction (e.g., thiazole-piperazine linkage)?
Methodological Answer:
| Parameter | Optimal Condition | Rationale | References |
|---|---|---|---|
| Solvent | Anhydrous DMF | Enhances nucleophilicity of piperazine nitrogen . | |
| Base | DIPEA (2.5 equiv) | Minimizes side reactions vs. stronger bases (e.g., NaH) . | |
| Temperature | 80–90°C | Balances reaction rate and decomposition risks . | |
| Catalyst | Pd₂(dba)₃/Xantphos (5 mol%) | Facilitates Buchwald-Hartwig coupling for aromatic systems . |
Advanced: How to design a robust formulation for in vivo pharmacokinetic studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
